Alpinumisoflavone

Übersicht

Beschreibung

Alpinumisoflavon ist ein natürliches, prenyliertes Isoflavonoid, das hauptsächlich aus den rohen Früchten von Cudrania tricuspidata und Genista pichisermolliana gewonnen wird . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende, antimikrobielle, krebshemmende, östrogene und antiöstrogene, antidiabetische und neuroprotektive Eigenschaften .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Alpinumisoflavon kann durch verschiedene chemische Reaktionen synthetisiert werden, die die Prenylierung von Isoflavonoiden beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Prenylbromid und einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte prenylierte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alpinumisoflavon umfasst die Extraktion aus natürlichen Quellen, wie z. B. der Rinde von Rinorea welwitschii und der Molluskizidpflanze Millettia thonningii . Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung unter Verwendung chromatographischer Techniken, um die reine Verbindung zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpinumisoflavone can be synthesized through various chemical reactions involving the prenylation of isoflavonoids. The process typically involves the use of prenyl bromide and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired prenylated product .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Rinorea welwitschii and the molluscicide plant Millettia thonningii . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the pure compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alpinumisoflavon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alpinumisoflavon kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Alpinumisoflavon in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Alpinumisoflavon kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Alpinumisoflavon, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Alpinumisoflavone demonstrates promising anticancer activities through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including ovarian cancer cells (ES2 and OV90) and endometriosis cells. It induces cell cycle arrest and apoptosis by disrupting mitochondrial membrane potential and regulating signaling pathways such as MAPK and PI3K/AKT .

- Synergistic Effects with Chemotherapy : Research indicates that this compound enhances the efficacy of chemotherapeutic agents like cisplatin, leading to increased apoptosis in ovarian cancer cells .

- Targeting Specific Cancer Types : this compound has shown effectiveness against clear cell renal cell carcinoma by upregulating microRNA-101, which targets RLIP76, thereby exerting anti-tumor effects . Additionally, it has been reported to suppress glioblastoma growth through cell cycle modulation .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects:

- Inhibition of Pro-inflammatory Mediators : It has been shown to reduce the expression of inflammatory cytokines such as IL-1β, IL-6, and IL-8 in human dermal fibroblasts treated with TNF-α. This suggests its potential use in managing skin inflammation .

- Oxidative Stress Reduction : The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress pathways, contributing to its anti-inflammatory effects .

Metabolic Disorders

The compound has also been investigated for its role in metabolic health:

- Osteoporosis Management : this compound has been noted for its antiosteoporotic effects, potentially improving bone density and reducing osteoclastogenesis through modulation of signaling pathways involved in bone metabolism .

- Cholesterol Regulation : Studies indicate that this compound may enhance lipid profiles by regulating cholesterol levels in the bloodstream, thus showing promise in cardiovascular health management .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : Its antioxidant capabilities could play a role in preventing neuronal damage associated with neurodegenerative diseases, although further studies are required to substantiate these claims .

Summary Table of Applications

Case Studies

- Ovarian Cancer : A study demonstrated that this compound significantly inhibited the growth of ES2 and OV90 ovarian cancer cells, both in 2D and 3D cultures. The treatment led to a notable decrease in mitochondrial membrane potential and increased apoptosis rates compared to control groups .

- Endometriosis Management : In research focused on endometriosis-like cell lines, this compound was found to disrupt calcium homeostasis, leading to reduced cell migration and proliferation. This suggests its potential as an adjuvant therapy for managing benign gynecological conditions .

- Skin Inflammation : In human dermal fibroblasts treated with TNF-α, this compound inhibited the expression of COX-2 and iNOS, highlighting its potential application in treating inflammatory skin conditions .

Wirkmechanismus

Alpinumisoflavone exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide synthase and cyclooxygenase-2.

Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by disrupting mitochondrial membrane potential and activating apoptotic pathways.

Neuroprotective Activity: this compound protects neurons from oxidative damage and inflammation, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Genistein: A non-prenylated isoflavonoid with similar antioxidant and anticancer properties.

Daidzein: Another isoflavonoid with estrogenic and antiestrogenic activities.

Biochanin A: A methylated isoflavonoid with anti-inflammatory and anticancer effects.

Uniqueness of Alpinumisoflavone: this compound is unique due to its prenylation, which enhances its lipophilicity and biological activities compared to non-prenylated isoflavonoids . This structural modification allows for better interaction with cell membranes and increased therapeutic potential .

Biologische Aktivität

Alpinumisoflavone, a flavonoid predominantly found in the genus Erythrina, has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antimycobacterial, and cytotoxic properties. This article synthesizes recent findings and research studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is a member of the isoflavonoid family, characterized by its unique chemical structure that contributes to its biological properties. It is primarily extracted from various species of Erythrina, including Erythrina poeppigiana and Erythrina stricta.

1. Antimycobacterial Activity

This compound has shown significant potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research indicates that it inhibits the growth of Mtb strains with a minimum inhibitory concentration (MIC) of 169.5 ± 3.3 µM, demonstrating comparable efficacy to established antitubercular agents.

- Key Findings :

- Inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages was observed, indicating a potential anti-inflammatory mechanism alongside its antimycobacterial activity .

- The compound exhibited low toxicity in macrophages, making it a candidate for further anti-TB treatment studies .

2. Anti-inflammatory Effects

This compound has been reported to reduce pro-inflammatory mediators such as NO and TNF-α in various experimental models. This activity suggests its potential role in managing inflammatory diseases.

- In Vitro Studies :

3. Cytotoxic Activity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines, including colon cancer (WiDr), cervical cancer (HeLa), and hepatoma (HepG2) cells.

- Research Insights :

Table 1: Biological Activities of this compound

Table 2: Cytotoxicity Profile of this compound

Case Studies and Research Findings

Several studies have explored the multifaceted roles of this compound:

- A study examining its anti-inflammatory properties found that it effectively reduced both NO and TNF-α levels in LPS-stimulated macrophages, indicating its potential therapeutic applications in inflammatory diseases .

- Another investigation into its cytotoxic effects revealed that this compound led to significant cell death in cancer cell lines through mechanisms involving apoptosis and disruption of cell cycle progression .

Eigenschaften

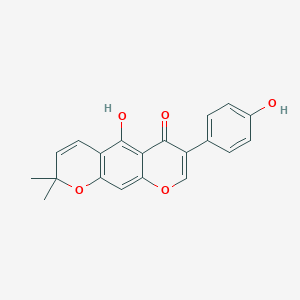

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMSFTXEFSBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187683 | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-50-5 | |

| Record name | Alpinumisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34086-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpinumisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpinumisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPINUMISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q33HOF94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.